4-Chloro-2-hydrazinobenzoic acid hydrochloride is an organic compound with the molecular formula and a molecular weight of 223.06 g/mol. It is a derivative of benzoic acid, characterized by the presence of a hydrazine group and a chlorine atom on the aromatic ring. This compound is primarily used in scientific research and has potential applications in medicinal chemistry, particularly as a precursor for various bioactive compounds.
The compound is synthesized from 4-chloroaniline and 2-hydrazinobenzoic acid through diazotization and subsequent reactions. The synthesis methods often involve acidic conditions and specific temperature control to yield the desired hydrochloride salt form.
4-Chloro-2-hydrazinobenzoic acid hydrochloride falls under the category of hydrazines and benzoic acid derivatives. It is classified as an intermediate in organic synthesis, particularly in the development of pharmaceuticals.
The synthesis of 4-chloro-2-hydrazinobenzoic acid hydrochloride typically involves several steps:
The molecular structure of 4-chloro-2-hydrazinobenzoic acid hydrochloride can be represented using its SMILES notation: O=C(C1=CC=C(C=C1NN)Cl)O.Cl
. The InChI representation is: InChI=1S/C7H7ClN2O2.ClH/c8-4-1-2-5(7(11)12)6(3-4)10-9;/h1-3,10H,9H2,(H,11,12);1H
.
The primary chemical reactions involving 4-chloro-2-hydrazinobenzoic acid hydrochloride include:
These reactions are significant in synthetic organic chemistry, particularly for developing new pharmaceutical agents. The hydrazine moiety is known for its reactivity in forming covalent bonds with electrophilic centers in various substrates.
The mechanism of action for compounds derived from 4-chloro-2-hydrazinobenzoic acid hydrochloride often involves:
Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, supporting its role in drug development .
Relevant data from analytical techniques such as NMR and IR spectroscopy confirm the structural integrity and purity of synthesized samples .
4-Chloro-2-hydrazinobenzoic acid hydrochloride has several applications in scientific research: